molecular formula C16H22Cl2N2O2S B043373 W-9 hydrochloride CAS No. 69762-85-2

W-9 hydrochloride

Cat. No.: B043373
CAS No.: 69762-85-2
M. Wt: 377.3 g/mol
InChI Key: FGWDLQXTCSKXSK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

W-9 hydrochloride, also known as W-7 (isomer hydrochloride), primarily targets calmodulin , a calcium-binding messenger protein . Calmodulin plays a crucial role in various cellular processes, including inflammation, metabolism, apoptosis, muscle contraction, intracellular movement, short-term and long-term memory, nerve growth, and the immune response.

Mode of Action

This compound acts as a calmodulin antagonist . It inhibits the activity of calmodulin-activated phosphodiesterase (PDE) with an IC50 of 72 μM . By inhibiting PDE, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that transmits intracellular signals. This leads to an increase in cAMP levels, which can affect various physiological processes.

Biochemical Analysis

Biochemical Properties

W-9 hydrochloride is known to interact with calmodulin, a protein that plays a key role in calcium signaling within cells. The interaction between this compound and calmodulin can influence various biochemical reactions within the cell.

Cellular Effects

The effects of this compound on cells are primarily due to its role as a calmodulin antagonist. By inhibiting calmodulin, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to calmodulin, thereby inhibiting the activity of this protein. This can lead to changes in gene expression and enzyme activity within the cell.

Metabolic Pathways

It is known to interact with calmodulin, which is involved in various metabolic processes. Detailed information on specific enzymes or cofactors that this compound interacts with, and its effects on metabolic flux or metabolite levels, is currently lacking.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of W-9 hydrochloride involves the reaction of 5-chloro-2-naphthalenesulfonyl chloride with 6-aminohexylamine. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

W-9 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

W-9 hydrochloride has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

W-9 hydrochloride is unique due to its specific binding affinity for calmodulin and its ability to inhibit a broad range of calmodulin-dependent processes. This makes it a valuable tool in research focused on calcium signaling and related cellular mechanisms .

Properties

IUPAC Name

N-(6-aminohexyl)-5-chloronaphthalene-2-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2S.ClH/c17-16-7-5-6-13-12-14(8-9-15(13)16)22(20,21)19-11-4-2-1-3-10-18;/h5-9,12,19H,1-4,10-11,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWDLQXTCSKXSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCCCCN)C(=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656944
Record name N-(6-Aminohexyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69762-85-2
Record name N-(6-Aminohexyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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